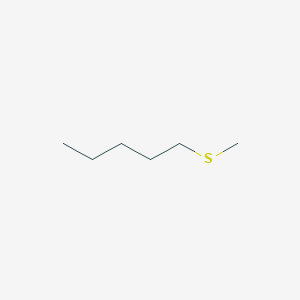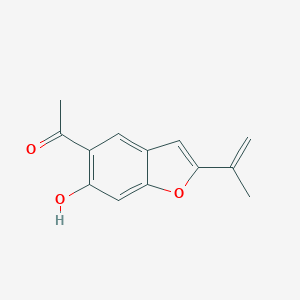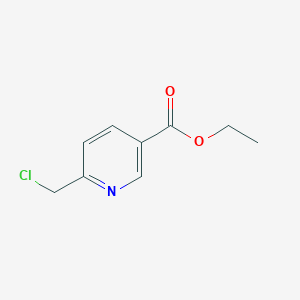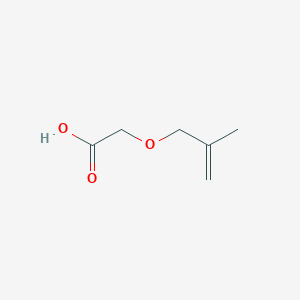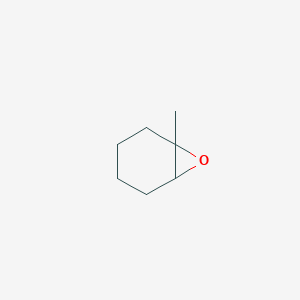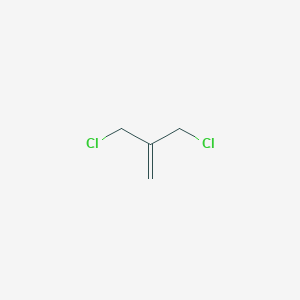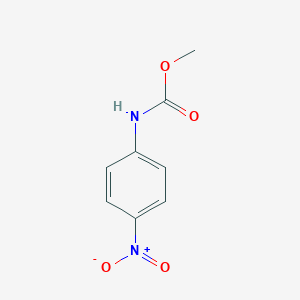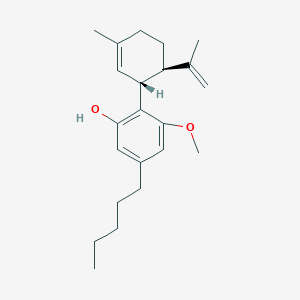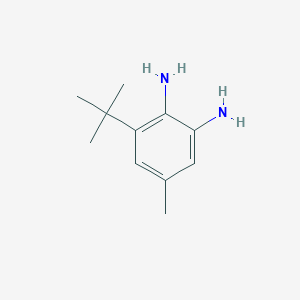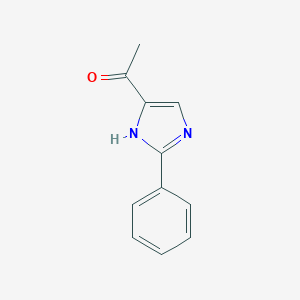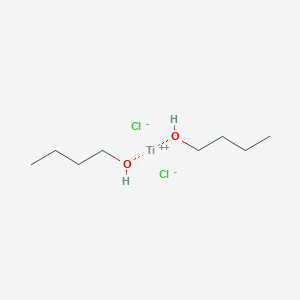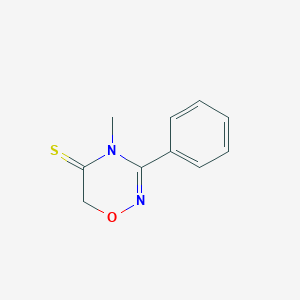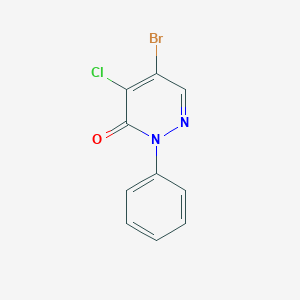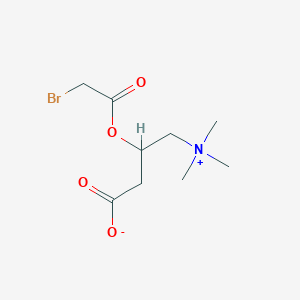
Carnitine bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carnitine bromoacetate is a compound that combines the properties of bromoacetyl and carnitine Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids, while bromoacetyl is a functional group containing bromine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carnitine bromoacetate can be synthesized through the reaction of bromoacetyl chloride with carnitine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of bromoacetylcarnitine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Carnitine bromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The carnitine moiety can undergo oxidation and reduction reactions, affecting its functional groups.
Hydrolysis: The ester bond in bromoacetylcarnitine can be hydrolyzed to produce bromoacetic acid and carnitine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or amines, typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products
Substitution: Products include substituted carnitine derivatives.
Oxidation: Oxidized forms of carnitine.
Hydrolysis: Bromoacetic acid and carnitine.
Aplicaciones Científicas De Investigación
Carnitine bromoacetate has several applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly those involving carnitine acyltransferases.
Medicine: Potential use in studying metabolic disorders related to carnitine deficiency or dysfunction.
Chemistry: Employed in the synthesis of other complex molecules due to its reactive bromoacetyl group.
Industry: May be used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
Carnitine bromoacetate exerts its effects primarily through its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for carnitine acyltransferases, facilitating the transfer of acyl groups. The bromoacetyl group can also alkylate active site residues in enzymes, leading to inhibition or modification of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Acetylcarnitine: Similar in structure but lacks the bromoacetyl group. It is involved in fatty acid metabolism and has therapeutic applications.
Bromoacetyl-CoA: Contains a coenzyme A moiety instead of carnitine, used in different metabolic pathways.
Uniqueness
Carnitine bromoacetate is unique due to its combination of the bromoacetyl group and carnitine, allowing it to participate in both metabolic processes and chemical reactions that other similar compounds cannot. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
Número CAS |
10034-25-0 |
|---|---|
Fórmula molecular |
C9H16BrNO4 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C9H16BrNO4/c1-11(2,3)6-7(4-8(12)13)15-9(14)5-10/h7H,4-6H2,1-3H3 |
Clave InChI |
XSPKQMNUNNSJIQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
Sinónimos |
omoacetylcarnitine bromoacetylcarnitine, (+-)-isomer bromoacetylcarnitine, (R)-isomer bromoacetylcarnitine, (S)-isomer carnitine bromoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



